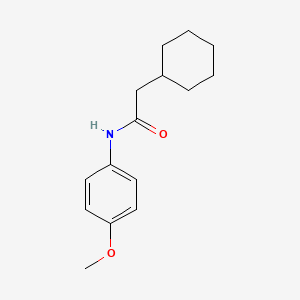

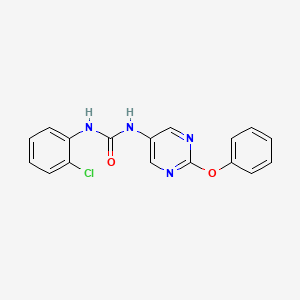

2-cyclohexyl-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of sEH inhibitor-7, also known as 2-cyclohexyl-N-(4-methoxyphenyl)acetamide, is the soluble Epoxide Hydrolase (sEH) enzyme . This enzyme plays a central role in the metabolism of bioactive lipid signaling molecules .

Mode of Action

sEH inhibitor-7 interacts with its target by inhibiting the hydrolase activity of the sEH enzyme . The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids . The inhibition of sEH by the compound prevents this conversion, thereby preserving the beneficial effects of EETs .

Biochemical Pathways

The action of sEH inhibitor-7 affects the Arachidonic Acid (ARA) pathway . ARA is an omega-6 polyunsaturated fatty acid metabolized by various enzymes, resulting in the formation of various inflammatory mediators . The inhibition of sEH leads to an increase in EET concentrations, which mediate vasodilation, reduce inflammation, attenuate oxidative stress, and block the pathological endoplasmic reticulum (ER) stress response .

Result of Action

The inhibition of sEH by sEH inhibitor-7 has demonstrated clinical therapeutic effects in several peripheral inflammatory-related diseases . It reduces cognitive impairment, neuroinflammation, tau hyperphosphorylation pathology, and the number of amyloid plaques . It also suppresses inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations .

Action Environment

Environmental factors such as exposure to cigarette smoke can influence the action, efficacy, and stability of sEH inhibitor-7 . For instance, sEH deficiency helps reduce emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response .

Biochemische Analyse

Biochemical Properties

The primary biochemical role of 2-Cyclohexyl-N-(4-methoxyphenyl)acetamide is to inhibit the activity of sEH . This inhibition prevents the conversion of EETs to their less bioactive forms, thereby maintaining higher levels of EETs in the body . EETs are known to exhibit anti-inflammatory, analgesic, and cardio-protective properties . Therefore, the interaction of this compound with sEH can have significant impacts on various biochemical reactions and pathways.

Cellular Effects

The inhibition of sEH by this compound has been shown to have various effects on cellular processes. For instance, it has been reported to enhance synaptic neurotransmission and plasticity in the mouse prefrontal cortex . It also reduces inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids, leading to an increase in the levels of EETs . The increased EET levels can then exert various effects at the molecular level, including binding interactions with other biomolecules, changes in gene expression, and impacts on enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on sEH inhibition and the resulting increase in EET levels can have long-term impacts on cellular function

Dosage Effects in Animal Models

It has been shown to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner in a model of methotrexate-induced intestinal mucositis

Metabolic Pathways

This compound is involved in the metabolic pathway of EETs, acting as an inhibitor of sEH, the enzyme responsible for the conversion of EETs to dihydroxyeicosatrienoic acids . This can affect metabolic flux and metabolite levels, particularly in relation to the levels of EETs and dihydroxyeicosatrienoic acids .

Subcellular Localization

It is known that sEH, the enzyme that this compound inhibits, is localized to both the cytosol and peroxisomes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-353603 beinhaltet typischerweise die Reaktion von 2-Cyclohexylessigsäure mit 4-Methoxyanilin unter bestimmten Bedingungen, um das gewünschte Acetamid zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen beinhalten häufig ein Lösungsmittel wie Dichlormethan und werden bei Raumtemperatur durchgeführt, um eine optimale Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von WAY-353603 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-353603 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können WAY-353603 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Epoxide oder Diole entstehen, während durch Reduktion Alkohole oder Amine gebildet werden können .

Wissenschaftliche Forschungsanwendungen

WAY-353603 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf die Enzymaktivität und Stoffwechselwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten im Zusammenhang mit der Epoxidhydrolase-Aktivität.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

WAY-353603 entfaltet seine Wirkungen, indem es die Aktivität der löslichen Epoxidhydrolase hemmt. Dieses Enzym ist für die Hydrolyse von Epoxiden zu Diolen verantwortlich, ein entscheidender Schritt im Metabolismus verschiedener bioaktiver Lipide. Durch die Hemmung dieses Enzyms kann WAY-353603 die Spiegel von Epoxiden und Diolen modulieren und so verschiedene physiologische Prozesse beeinflussen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Regulierung von Entzündungsreaktionen und die Modulation des Blutdrucks .

Vergleich Mit ähnlichen Verbindungen

WAY-353603 ist einzigartig in seiner spezifischen Hemmung der löslichen Epoxidhydrolase. Zu ähnlichen Verbindungen gehören:

1-Cyclohexyl-3-(4-Methoxyphenyl)harnstoff: Ein weiterer Inhibitor der löslichen Epoxidhydrolase mit einer anderen chemischen Struktur.

2-Cyclohexyl-N-(4-Hydroxyphenyl)acetamid: Eine strukturell ähnliche Verbindung mit einer Hydroxylgruppe anstelle einer Methoxygruppe.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Anwendungen, was die Einzigartigkeit von WAY-353603 hervorhebt .

Eigenschaften

IUPAC Name |

2-cyclohexyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFJMQSXUCFKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide](/img/structure/B2887700.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2887704.png)

![2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2887722.png)